molecular formula C14H21BClN3O2 B14860584 2-(Pyrrolidin-1-yl)-6-chloropyrimidine-4-boronic acid pinacol ester

2-(Pyrrolidin-1-yl)-6-chloropyrimidine-4-boronic acid pinacol ester

Cat. No.: B14860584
M. Wt: 309.60 g/mol
InChI Key: YCHUACRZCZBLDC-UHFFFAOYSA-N
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Description

2-(Pyrrolidin-1-yl)-6-chloropyrimidine-4-boronic acid pinacol ester: is a boronic ester derivative that plays a significant role in organic synthesis, particularly in Suzuki–Miyaura coupling reactions . This compound is characterized by the presence of a pyrrolidine ring, a chloropyrimidine moiety, and a boronic acid pinacol ester group, making it a versatile reagent in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyrrolidin-1-yl)-6-chloropyrimidine-4-boronic acid pinacol ester typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide, used for oxidation of boronic esters.

    Reducing Agents: Such as sodium borohydride, used for reduction reactions.

Major Products Formed

    Coupled Products: Formed via Suzuki–Miyaura coupling.

    Boronic Acids: Formed via oxidation or hydrolysis of the boronic ester group.

    Boranes: Formed via reduction of the boronic ester group.

Mechanism of Action

The mechanism of action of 2-(Pyrrolidin-1-yl)-6-chloropyrimidine-4-boronic acid pinacol ester primarily involves its role as a boronic ester reagent in Suzuki–Miyaura coupling reactions. The compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired coupled product . The boronic ester group can also participate in various chemical transformations, including oxidation, reduction, and hydrolysis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Pyrrolidin-1-yl)-6-chloropyrimidine-4-boronic acid pinacol ester is unique due to its combination of a pyrrolidine ring, a chloropyrimidine moiety, and a boronic acid pinacol ester group. This unique structure imparts distinct reactivity and versatility in various chemical transformations, making it a valuable reagent in organic synthesis and scientific research .

Properties

Molecular Formula

C14H21BClN3O2

Molecular Weight

309.60 g/mol

IUPAC Name

4-chloro-2-pyrrolidin-1-yl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine

InChI

InChI=1S/C14H21BClN3O2/c1-13(2)14(3,4)21-15(20-13)10-9-11(16)18-12(17-10)19-7-5-6-8-19/h9H,5-8H2,1-4H3

InChI Key

YCHUACRZCZBLDC-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC(=N2)N3CCCC3)Cl

Origin of Product

United States

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